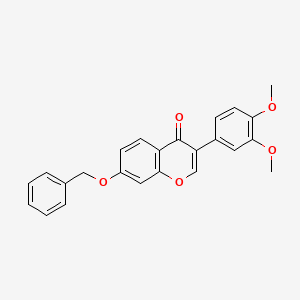
7-O-Demethyl-3-isomangostin hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Demethyl-3-isomangostin hydrate is a bioactive compound derived from the mangosteen fruit (Garcinia mangostana). This compound belongs to the xanthone family, which is known for its diverse pharmacological properties. The molecular formula of this compound is C23H26O7, and it has a molecular weight of 414.45. It is a potent bioactive constituent with significant applications in scientific research, particularly in the study of inflammation-associated maladies, cardiovascular disorders, and certain neoplastic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-Demethyl-3-isomangostin hydrate typically involves the semisynthesis of minor xanthones from Garcinia mangostana. The process begins with the extraction of α-mangostin, which is the major prenylated xanthone from the mangosteen fruit . The semisynthesis involves several steps, including acid-catalyzed cyclization and oxidative cyclization . The reaction conditions are carefully controlled to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The compound is extracted from the mangosteen fruit using solvents such as ethanol or methanol. The extract is then subjected to various purification techniques, including chromatography, to isolate the desired compound. The purified compound is then converted to its hydrate form through controlled hydration processes .
Analyse Des Réactions Chimiques
Types of Reactions
7-O-Demethyl-3-isomangostin hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
7-O-Demethyl-3-isomangostin hydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of xanthones.
Biology: It is studied for its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.
Medicine: The compound exhibits potential therapeutic effects in the treatment of inflammation-associated maladies, cardiovascular disorders, and certain neoplastic conditions.
Industry: It is used in the development of dietary supplements and natural health products due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 7-O-Demethyl-3-isomangostin hydrate involves the selective modulation of intricate molecular pathways. The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors involved in inflammation, cardiovascular function, and cell proliferation. For example, it inhibits the catalytic subunit of cyclic AMP-dependent protein kinase, which plays a crucial role in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Hydroxycalabaxanthone hydrate
- 3-Isomangostin hydrate
- 3-Isomangostin hydrate formate
- 9-Hydroxycalabaxanthone
- 3-Isomangostin
- BR-Xanthone A
- Mangostanol
- Mangostanaxanthone IV
- 1-Isomangostin
- 11-hydroxy-1-isomangostin
- 1-Isomangostin hydrate
- Isonormangostin
Uniqueness
7-O-Demethyl-3-isomangostin hydrate is unique due to its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its potent bioactivity. Its ability to selectively modulate molecular pathways and its diverse pharmacological properties make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
1432058-63-3 |
|---|---|
Formule moléculaire |
C23H26O7 |
Poids moléculaire |
414.45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B600224.png)







![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)

